tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate
Description
CAS No.: 1353980-35-4 This compound features a piperidine core protected by a tert-butyloxycarbonyl (Boc) group and a pyrimidine ring substituted with a diethylamino group. Its molecular formula is C₁₈H₃₂N₅O₂ (MW: 362.49 g/mol), and it is classified as a heterocyclic amine. The Boc group enhances solubility and stability during synthetic processes, while the diethylamino-pyrimidine moiety may contribute to hydrogen bonding or π-π interactions in biological targets . It is marketed as a biochemical intermediate, particularly in kinase inhibitor research .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[[6-(diethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O2/c1-6-22(7-2)16-12-15(19-13-20-16)21-14-8-10-23(11-9-14)17(24)25-18(3,4)5/h12-14H,6-11H2,1-5H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPRIUHUWPBVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving diethylamine and appropriate aldehyde or ketone precursors under acidic or basic conditions.
Attachment to Piperidine: The pyrimidine derivative is then coupled with a piperidine ring. This step often involves nucleophilic substitution reactions where the pyrimidine nitrogen attacks an electrophilic carbon on the piperidine ring.
tert-Butyl Protection: The final step involves the introduction of the tert-butyl group to protect the carboxylate functionality. This is typically achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to tert-butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate exhibit significant anticancer properties. For instance, pyrimidine derivatives have been studied for their ability to inhibit various cancer cell lines, including breast and lung cancers. In particular, the diethylamino substituent is believed to enhance bioactivity through improved cellular uptake and target specificity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.85 | |
| Compound B | A549 (lung cancer) | 3.0 |
Neurological Applications
The compound's structural characteristics suggest potential use in treating neurological disorders. Pyrimidine derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. The diethylamino group may facilitate interactions with neurotransmitter receptors, enhancing cognitive function or providing neuroprotection.
Inhibition of Kinases
Recent studies have identified similar compounds as dual-target inhibitors for kinases involved in cancer progression, such as CDK6 and DYRK2. The presence of the piperidine moiety is crucial for binding affinity and selectivity against these targets.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a compound structurally related to this compound exhibited potent anticancer activity against multiple cell lines with an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .
Case Study 2: Neuroprotection
In a preclinical study investigating neuroprotective agents, a derivative of this compound was shown to reduce neuronal apoptosis in models of Alzheimer's disease by modulating acetylcholine receptors . This suggests potential therapeutic avenues for cognitive enhancement and neuroprotection.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can inhibit or modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Substituted Pyrimidine Analogs
Modifications on the Amino Linker
Functional Group Replacements
Biological Activity
tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS No. 1353980-35-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H31N5O2
- Molecular Weight : 349.47 g/mol
- Purity : Typically >97%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation. It has been noted for its potential as an inhibitor of protein kinases, which play critical roles in cell signaling pathways.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, demonstrating significant cytotoxic effects against specific types of cancer.
- For instance, it has been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
-
Anti-inflammatory Effects :
- Recent studies highlight the anti-inflammatory properties of pyrimidine derivatives, including those similar to this compound. These compounds have shown the ability to suppress COX-2 activity, a key enzyme in inflammatory processes .
- The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib .
- Neuroprotective Properties :
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on MDA-MB-231 triple-negative breast cancer cells. The compound demonstrated potent inhibitory effects on cell proliferation and induced apoptosis, highlighting its potential as a targeted therapy for aggressive forms of breast cancer.
Case Study 2: Inflammatory Response
In a model of carrageenan-induced paw edema in rats, compounds similar to this compound showed significant reduction in inflammation markers compared to control groups. This suggests a promising avenue for developing anti-inflammatory agents based on this scaffold .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis of this compound involves coupling pyrimidine derivatives with piperidine intermediates. A general approach includes:
- Step 1: Functionalization of the pyrimidine ring (e.g., introducing diethylamino groups via nucleophilic substitution under basic conditions).
- Step 2: Coupling the modified pyrimidine with tert-butyl piperidine carboxylate derivatives using palladium catalysts (e.g., SPhos Pd G3) in tetrahydrofuran (THF) at 60°C for 3–5 hours .
- Step 3: Purification via silica gel column chromatography with gradients of ethyl acetate/hexane .
Optimization Tips: Adjust reaction time, temperature, and catalyst loading to improve yield. Monitor intermediates using TLC or HPLC to identify side products.
Q. How should researchers characterize this compound to confirm structural integrity?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions on the pyrimidine and piperidine rings.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identify functional groups (e.g., carbonyl stretches from the tert-butyl carbamate at ~1680–1720 cm) .
- X-ray Crystallography (if applicable): Use SHELX programs for crystal structure determination, though this requires high-quality single crystals .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks.
- Storage: Keep in a sealed container at 2–8°C in a dark, dry environment to prevent degradation .
- Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR peaks) may arise from:
- Tautomerism: The pyrimidine ring’s amino groups may exhibit tautomeric shifts, altering peak positions. Use deuterated solvents (DMSO-d) and variable-temperature NMR to study dynamic effects.
- By-products: Trace impurities from incomplete coupling can mimic desired signals. Employ preparative HPLC for rigorous purification .
- Solution vs. Solid-State Data: Compare NMR with X-ray crystallography (if available) to distinguish conformational isomers .
Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., kinases)?
- Molecular Docking: Use software like AutoDock Vina to model interactions between the pyrimidine moiety and ATP-binding pockets of kinases.
- Surface Plasmon Resonance (SPR): Measure binding kinetics (K, k/k) using immobilized target proteins.
- Cellular Assays: Test inhibition of kinase activity in cancer cell lines (e.g., HCT-116) via MTT assays. Dose-response curves can determine IC values .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Catalyst Screening: Test alternative catalysts (e.g., Pd(OAc) with XPhos) to improve cross-coupling efficiency.
- Solvent Optimization: Replace THF with DMF or toluene to enhance solubility of intermediates.
- Microwave-Assisted Synthesis: Apply controlled microwave heating (100–120°C, 30 min) to accelerate reaction rates .
Q. What computational methods are suitable for predicting the compound’s reactivity and stability?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) Simulations: Model interactions with solvents (e.g., water, DMSO) to assess hydrolysis risks under physiological conditions.
- pKa Prediction Tools: Use software like MarvinSuite to estimate basicity of the piperidine nitrogen, guiding pH-dependent stability studies .
Methodological Challenges and Solutions
Q. How should researchers design experiments to analyze degradation products under accelerated stability conditions?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical Tools: Use LC-MS/MS to identify degradation products. Compare fragmentation patterns with synthetic standards.
- Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life at room temperature .
Q. What are the best practices for troubleshooting unexpected by-products in the synthesis?
- Mechanistic Probes: Add radical scavengers (e.g., BHT) to determine if side reactions involve radical pathways.
- In Situ Monitoring: Use ReactIR to track intermediate formation in real time.
- Isolation and Characterization: Purify by-products via flash chromatography and analyze with HRMS/NMR to deduce structures .
Q. How can this compound be utilized in fragment-based drug discovery (FBDD)?
- Fragment Screening: Use the pyrimidine-piperidine core as a "fragment" in SPR or thermal shift assays to identify binding partners.
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing diethylamino with morpholino groups) to optimize binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
